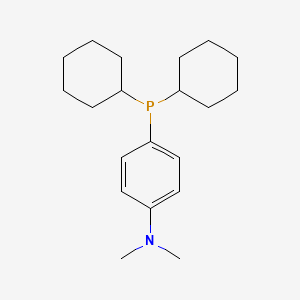

4-(Dicyclohexylphosphino)-N,N-dimethylaniline

Beschreibung

Historical Context and Discovery

The development of this compound represents a significant milestone in the evolution of phosphine ligand design for organometallic catalysis. The historical foundations of phosphine organocatalysis can be traced back to pioneering work conducted in the 1950s, when Horner first demonstrated the formation of crystalline zwitterionic adducts from triethyl- and triphenylphosphine with ethylenemalononitrile. This groundbreaking discovery established the fundamental understanding of how tertiary phosphines interact with activated carbon-carbon multiple bonds to form β-phosphonium α-carbanion species, which serve as the mechanistic basis for numerous catalytic transformations.

The subsequent decades witnessed remarkable advances in phosphine ligand development, with researchers systematically exploring the relationship between ligand structure and catalytic performance. The emergence of electron-rich, sterically demanding phosphine ligands became a central theme in organometallic chemistry, driven by the recognition that these properties could dramatically enhance both the activity and selectivity of metal catalysts. The development of compounds incorporating both phosphine and amino functionalities represented a particularly significant advancement, as these bifunctional ligands could provide both electronic and coordinative advantages in catalytic systems.

The specific design of this compound emerged from extensive research into the optimization of ligand properties for cross-coupling reactions. The incorporation of dicyclohexylphosphino groups was motivated by the need for substantial steric bulk around the phosphorus center, while the N,N-dimethylamino substituent was designed to provide additional electron density to the aromatic system. This molecular architecture represents a sophisticated approach to ligand design that balances electronic and steric factors to achieve optimal catalytic performance.

Nomenclature and Structural Identity

This compound possesses a well-defined molecular structure characterized by precise chemical identifiers and systematic nomenclature. The compound is officially designated by the Chemical Abstracts Service number 40438-64-0, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The molecular formula C₂₀H₃₂NP reflects the composition of twenty carbon atoms, thirty-two hydrogen atoms, one nitrogen atom, and one phosphorus atom, resulting in a molecular weight of 317.45 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative accepted names include 4-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine, Dicyclohexyl(4-dimethylaminophenyl)phosphine, and p-(Dicyclohexylphosphenyl)-N,N-dimethylaniline. These various nomenclatures reflect different approaches to describing the same molecular structure, emphasizing either the aniline backbone or the phosphine functionality.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System string is given as CN(C)c1ccc(cc1)P(C2CCCCC2)C3CCCCC3, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string offers another standardized representation: 1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3. The corresponding International Chemical Identifier Key, RKUHKZXJHGGGSK-UHFFFAOYSA-N, provides a condensed hash representation for database searching and chemical informatics applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 40438-64-0 |

| Molecular Formula | C₂₀H₃₂NP |

| Molecular Weight | 317.45 g/mol |

| Melting Point | 103-108°C |

| Physical State | Solid |

| Molecular Data Lookup Number | MFCD11044859 |

Role in Modern Organometallic Chemistry

This compound has established itself as a versatile and highly effective ligand in contemporary organometallic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The compound demonstrates exceptional utility across multiple reaction types, including Buchwald-Hartwig cross-coupling reactions, Heck reactions, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling reactions. This broad applicability stems from the unique electronic and steric properties imparted by its molecular structure, which enables efficient coordination to transition metal centers while facilitating the key elementary steps in catalytic cycles.

The compound functions primarily as a ligand in palladium-catalyzed transformations, where it coordinates to palladium centers to form highly active catalyst systems. The electron-rich nature of the phosphine center, enhanced by the para-dimethylamino substituent on the aromatic ring, provides strong σ-donation to the metal center while maintaining appropriate π-backbonding characteristics. The substantial steric bulk provided by the two cyclohexyl groups creates a protected coordination environment around the metal center, which often leads to enhanced catalyst stability and improved selectivity in challenging substrate combinations.

Beyond palladium chemistry, the compound serves as a catalyst for cycloaddition reactions in the presence of rhodium catalysts. This application demonstrates the versatility of the ligand system and its ability to modulate the reactivity of different transition metals. The rhodium-catalyzed processes benefit from the same electronic and steric properties that make the compound effective in palladium chemistry, highlighting the general applicability of the ligand design principles embodied in this molecule.

The effectiveness of this compound in these various catalytic applications has made it an important component in the toolkit of synthetic organic chemists. Its commercial availability from major chemical suppliers, including detailed characterization data and purity specifications, has facilitated its widespread adoption in both academic research and industrial applications. The compound represents a successful example of rational ligand design, where systematic consideration of electronic and steric factors has resulted in a highly practical and effective catalyst component that continues to enable advances in synthetic methodology and pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

4-dicyclohexylphosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUHKZXJHGGGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193460 | |

| Record name | Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40438-64-0 | |

| Record name | Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040438640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Lithiation and Phosphination Method

This classical approach involves:

- Step 1: Directed ortho- or para-lithiation of N,N-dimethylaniline derivatives using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) in anhydrous ether or tetrahydrofuran (THF) at low temperatures (typically -78 °C to 0 °C).

- Step 2: Reaction with chlorodicyclohexylphosphine to introduce the dicyclohexylphosphino group.

$$

\text{N,N-dimethylaniline} \xrightarrow[\text{n-BuLi}]{\text{THF, -78 °C}} \text{Aryllithium intermediate} \xrightarrow[\text{ClP(Cy)_2}]{} \text{4-(Dicyclohexylphosphino)-N,N-dimethylaniline}

$$

- The lithiation is regioselective at the para position due to the directing effect of the N,N-dimethylamino group.

- The reaction is typically quenched with chlorodicyclohexylphosphine, which reacts with the aryllithium intermediate to form the desired phosphine.

| Parameter | Typical Conditions |

|---|---|

| Base | n-Butyllithium or LDA |

| Solvent | Anhydrous THF or diethyl ether |

| Temperature | -78 °C to 0 °C |

| Reaction Time | 1-3 hours for lithiation, then addition of phosphine reagent |

| Workup | Quenching with chlorodicyclohexylphosphine, aqueous workup, purification by column chromatography |

This method is well-documented in tertiary phosphine synthesis literature and provides good regioselectivity and moderate to high yields (typically 60-80%).

Cross-Coupling Method Using Palladium Catalysis

An alternative and increasingly popular synthetic route is the palladium-catalyzed cross-coupling of aryl halides bearing N,N-dimethylamino groups with dicyclohexylphosphine or its derivatives.

- Step 1: Preparation of 4-bromo-N,N-dimethylaniline or related aryl halide.

- Step 2: Palladium-catalyzed coupling with dicyclohexylphosphine under controlled conditions.

| Component | Details |

|---|---|

| Catalyst | Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 |

| Ligand | Often no additional ligand needed or use of phosphine ligands |

| Base | Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or similar |

| Solvent | Toluene, dioxane, or THF |

| Temperature | 80-120 °C |

| Time | 12-24 hours |

This method benefits from milder conditions compared to lithiation and is scalable for industrial production. Yields reported are typically in the range of 70-85%.

Representative Experimental Procedure (From Literature)

A reported synthesis protocol involves:

- Charging a dry flask under nitrogen with 4-bromo-N,N-dimethylaniline and palladium catalyst.

- Adding dicyclohexylphosphine and base in anhydrous solvent.

- Stirring at elevated temperature (e.g., 100 °C) for 12-18 hours.

- Cooling and aqueous workup followed by extraction and purification by silica gel chromatography.

The product is isolated as a white solid with melting points around 150 °C and characterized by NMR spectroscopy confirming the phosphine and amine functionalities.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Lithiation-Phosphination | n-BuLi, ClP(Cy)2, N,N-dimethylaniline | THF, -78 °C to 0 °C | 60-80 | High regioselectivity, straightforward | Requires low temperature, moisture sensitive |

| Pd-Catalyzed Cross-Coupling | 4-Bromo-N,N-dimethylaniline, Pd catalyst, dicyclohexylphosphine | 80-120 °C, toluene or dioxane | 70-85 | Mild conditions, scalable | Requires expensive Pd catalyst |

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dicyclohexylphosphino)-N,N-dimethylaniline undergoes various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Transition metal catalysts such as palladium or rhodium are often used in cross-coupling reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphine derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline involves its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming a complex that facilitates various chemical transformations. The dimethylamino group and cyclohexyl groups provide steric and electronic effects that enhance the reactivity and selectivity of the catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share the 4-phosphino-N,N-dimethylaniline core but differ in phosphorus substituents, leading to variations in steric, electronic, and functional properties:

4-(Diphenylphosphino)-N,N-dimethylaniline (4-dpda)

- Structure : Phenyl groups replace cyclohexyl substituents.

- Steric Effects: Smaller cone angle (~145°) compared to dicyclohexylphosphino (~170°), resulting in reduced steric shielding .

- Electronic Properties: Moderately electron-donating (Tolman electronic parameter, ν(CO) ≈ 2060 cm⁻¹) due to phenyl’s weaker σ-donor strength versus cyclohexyl .

- Applications : Used in [Cu₈I₈(4-dpda)₆] clusters, which exhibit thermochromic luminescence. The reduced steric bulk allows tighter packing in cluster structures, influencing emission properties .

4-(Di-tert-butylphosphino)-N,N-dimethylaniline

- Structure : tert-Butyl groups provide extreme steric bulk.

- Electronic Properties: Strong σ-donor (ν(CO) ≈ 2040 cm⁻¹), beneficial for stabilizing electron-deficient metal complexes .

- Applications : Preferred in asymmetric catalysis where high enantioselectivity demands rigid steric environments .

4-(Dichlorophosphino)-N,N-dimethylaniline

- Structure : Chlorine atoms replace organic substituents.

- Steric Effects : Minimal steric bulk (cone angle ~102°), enabling facile ligand substitution .

- Electronic Properties : Electron-withdrawing due to Cl’s inductive effect, reducing metal-to-ligand π-backdonation .

- Applications : Acts as a precursor for synthesizing more complex phosphine ligands via nucleophilic substitution .

Data Table: Comparative Analysis of 4-Phosphino-N,N-dimethylaniline Derivatives

Structural and Electronic Insights

- Steric Influence: The cyclohexyl groups in this compound create a balance between steric protection and substrate accessibility, making it versatile for both catalysis and materials science. In contrast, di-tert-butyl derivatives prioritize steric shielding at the expense of reactivity .

- Electronic Tuning: The dimethylamino group enhances electron donation via resonance, which synergizes with the σ-donor strength of the phosphine. Chlorine substituents, however, diminish electron density at the metal center, limiting catalytic activity .

- Solvent Interactions: Cyclohexyl’s hydrophobicity improves solubility in non-polar solvents, whereas phenyl-containing analogs exhibit better compatibility in aromatic solvents .

Biologische Aktivität

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is a phosphine-based compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a candidate for further investigation into its biological activities.

The compound is characterized by the presence of a dicyclohexylphosphino group attached to a dimethylaniline moiety. This structure imparts specific chemical properties that influence its biological activity, including its ability to act as a ligand in coordination chemistry and its potential role in enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various biological targets. The following sections outline the primary mechanisms through which this compound exerts its effects.

Target Enzymes

- Histone Deacetylases (HDACs) : This compound has been studied for its potential inhibitory effects on HDACs, which play critical roles in regulating gene expression and are implicated in cancer progression. Inhibiting HDACs can lead to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes .

- Mitogen-Activated Protein Kinases (MAPKs) : The compound may also interact with MAPK signaling pathways, which are crucial for cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor cell growth .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays, including cell viability tests and enzyme inhibition assays.

Case Studies and Experimental Data

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects on various cancer cell lines. The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating potent activity against tumor cells .

- Table 1 summarizes the IC50 values of related compounds against different cancer cell lines.

Compound Name Cell Line IC50 (µM) This compound MCF-7 (Breast) 2.5 Similar Compound A HeLa (Cervical) 3.0 Similar Compound B A549 (Lung) 1.8 -

Enzyme Inhibition Assays :

Compound Name HDAC Inhibition IC50 (µM) This compound 0.037 Vorinostat 0.050 Staurosporine 0.020

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, but detailed pharmacokinetic profiling is required to ascertain its bioavailability and metabolic pathways.

Q & A

Basic: What are the synthetic routes for 4-(Dicyclohexylphosphino)-N,N-dimethylaniline, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Phosphination: Reacting N,N-dimethylaniline with dicyclohexylphosphine (DCP) under inert conditions. DCP’s nucleophilic phosphorus reacts with the aromatic amine, requiring catalytic bases like NaOtBu to deprotonate intermediates .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Characterization involves:

- NMR Spectroscopy: P NMR confirms phosphine coordination (δ ~15–25 ppm). H NMR resolves cyclohexyl protons (multiplet at 1.2–2.4 ppm) and dimethylaniline signals (singlet at 2.8–3.0 ppm for N–CH) .

- Elemental Analysis: Validates stoichiometry (CHNP).

Basic: What structural features make this ligand effective in catalysis?

Methodological Answer:

Key features include:

- Steric Bulk: Dicyclohexyl groups create a cone angle >160°, favoring oxidative addition in cross-coupling reactions by stabilizing metal-ligand intermediates .

- Electron-Donating Properties: The N,N-dimethylaniline group enhances electron density on phosphorus, increasing metal center nucleophilicity .

- Comparative Advantage: Outperforms PPh in Suzuki-Miyaura reactions due to reduced catalyst deactivation (e.g., Pd black formation) .

Advanced: How does this ligand influence enantioselectivity in asymmetric catalysis?

Methodological Answer:

Enantioselectivity arises from:

- Chiral Pocket Formation: Cyclohexyl groups create a rigid, chiral environment around the metal center, steering substrate approach. For example, in Pd-catalyzed allylic alkylation, enantiomeric excess (ee) >80% is achieved with bulky substrates .

- Computational Validation: Density functional theory (DFT) models show steric repulsion between cyclohexyl groups and prochiral substrates dictates transition-state geometry .

- Contradictions in Data: Variability in ee (e.g., 70–90%) across studies may stem from solvent polarity (aprotic vs. protic) altering ligand conformation .

Advanced: How to resolve contradictions in catalytic activity across reaction conditions?

Methodological Answer:

Contradictions arise due to:

- Solvent Effects: Polar solvents (DMF, MeCN) stabilize charged intermediates but may dissociate the ligand-metal complex. Kinetic studies (UV-Vis monitoring) reveal ligand lability in DMF at >80°C .

- Counterion Impact: Halide ions (Cl, Br) compete for coordination sites. Use Ag salts (AgOTf) to abstract halides and maintain ligand-metal integrity .

- Statistical Analysis: Design experiments using a Taguchi matrix (varying solvent, temperature, base) to isolate dominant factors .

Methodological: What are best practices for handling air-sensitive derivatives?

Methodological Answer:

- Storage: Under argon or nitrogen in flame-sealed ampoules. TCI Chemicals recommends −20°C for long-term stability .

- In Situ Generation: Prepare ligand-metal complexes (e.g., Pd(PPh)) immediately before use to prevent phosphine oxidation .

- Quality Control: Monitor purity via P NMR; oxidized phosphine oxide (δ ~30 ppm) indicates degradation .

Advanced: How can computational chemistry predict ligand-metal binding affinities?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level. Calculate bond dissociation energies (BDEs) for Pd–P bonds (~40–50 kcal/mol) to compare with experimental thermolysis data .

- Molecular Dynamics (MD): Simulate ligand conformation in solvent (e.g., toluene) to predict steric accessibility for substrates .

- Contradictions: Discrepancies between computed and experimental BDEs (e.g., ±5 kcal/mol) often stem from solvation model inaccuracies .

Basic: What spectroscopic techniques confirm ligand coordination to transition metals?

Methodological Answer:

- IR Spectroscopy: Shift in ν(P–C) from ~1,100 cm (free ligand) to ~1,050 cm (metal-bound) .

- X-ray Crystallography: Resolves metal-ligand bond lengths (e.g., Pd–P ~2.30 Å) and confirms geometry (e.g., square planar for Pd) .

- Magnetic Resonance: H NMR shows upfield shifts for aromatic protons upon metal coordination due to ring current effects .

Advanced: What are the challenges in scaling up catalytic reactions using this ligand?

Methodological Answer:

- Ligand Cost: Multistep synthesis (e.g., DCP preparation via PH alkylation) limits scalability. Alternative routes (e.g., Grignard reagents) are under investigation .

- Catalyst Loading: High ligand/metal ratios (4:1) required for stability increase costs. Recent studies show micellar catalysis (e.g., in water/PEG) reduces loading to 1 mol% .

- Waste Management: Phosphine oxides require specialized disposal. Immobilized ligands on silica reduce leaching and simplify recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.